molecular formula C20H17Cl2NO3 B15152713 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

Cat. No.: B15152713
M. Wt: 390.3 g/mol
InChI Key: DQLWAFCOVZJUPO-UHFFFAOYSA-N
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Description

3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to the presence of both the furan ring and the dichlorophenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

3-[5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H17Cl2NO3/c21-16-5-4-13(18(22)11-16)8-9-23-12-17-6-7-19(26-17)14-2-1-3-15(10-14)20(24)25/h1-7,10-11,23H,8-9,12H2,(H,24,25)

InChI Key

DQLWAFCOVZJUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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